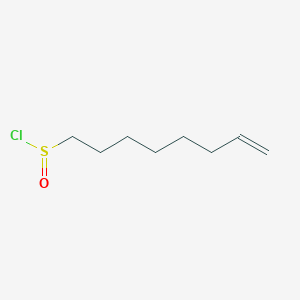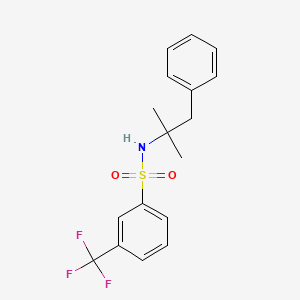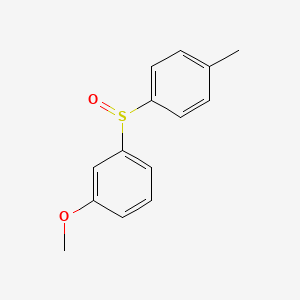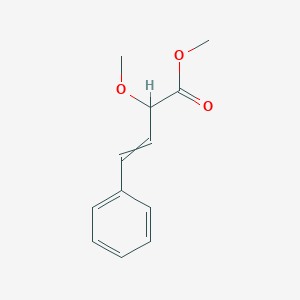![molecular formula C16H25NO2 B14191115 (2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine CAS No. 923036-99-1](/img/structure/B14191115.png)
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is a complex organic compound characterized by its unique structural features This compound belongs to the class of piperidines, which are nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction using phenylethyl chloride and an appropriate catalyst.
Methoxymethoxy Group Addition: The methoxymethoxy group can be added through a nucleophilic substitution reaction using methoxymethyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological activities, such as analgesic or anti-inflammatory effects, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-ethylpiperidine: Similar structure with an ethyl group instead of a methyl group.
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-propylpiperidine: Similar structure with a propyl group instead of a methyl group.
(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-butylpiperidine: Similar structure with a butyl group instead of a methyl group.
Uniqueness
The uniqueness of (2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine lies in its specific combination of functional groups and stereochemistry
Propiedades
Número CAS |
923036-99-1 |
|---|---|
Fórmula molecular |
C16H25NO2 |
Peso molecular |
263.37 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-(methoxymethoxy)-2-phenylethyl]-1-methylpiperidine |
InChI |
InChI=1S/C16H25NO2/c1-17-11-7-6-10-15(17)12-16(19-13-18-2)14-8-4-3-5-9-14/h3-5,8-9,15-16H,6-7,10-13H2,1-2H3/t15-,16-/m1/s1 |
Clave InChI |
DHEHBZMRLKVIGM-HZPDHXFCSA-N |
SMILES isomérico |
CN1CCCC[C@@H]1C[C@H](C2=CC=CC=C2)OCOC |
SMILES canónico |
CN1CCCCC1CC(C2=CC=CC=C2)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B14191033.png)

![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)




![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)

![9-(2,6-dimethylphenyl)-4-methylsulfonyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one](/img/structure/B14191090.png)

![1,6-Bis[4-(dodecyloxy)phenyl]hexane-1,3,4,6-tetrone](/img/structure/B14191110.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)

